1-(4-Aminophenyl)pyrazin-2(1H)-one 1-(4-Aminophenyl)pyrazin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 444002-64-6
VCID: VC14417800
InChI: InChI=1S/C10H9N3O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-7H,11H2
SMILES:
Molecular Formula: C10H9N3O
Molecular Weight: 187.20 g/mol

1-(4-Aminophenyl)pyrazin-2(1H)-one

CAS No.: 444002-64-6

Cat. No.: VC14417800

Molecular Formula: C10H9N3O

Molecular Weight: 187.20 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Aminophenyl)pyrazin-2(1H)-one - 444002-64-6

Specification

CAS No. 444002-64-6
Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
IUPAC Name 1-(4-aminophenyl)pyrazin-2-one
Standard InChI InChI=1S/C10H9N3O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-7H,11H2
Standard InChI Key AGESFIMXCRGLKV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N)N2C=CN=CC2=O

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound features:

  • Pyrazin-2(1H)-one core: A partially unsaturated ring with nitrogen atoms at positions 1 and 4 and a ketone group at position 2.

  • 4-Aminophenyl substituent: An aromatic amine group para-substituted on the phenyl ring, enhancing electronic conjugation and reactivity .

Key Structural Data:

PropertyValueSource
Molecular FormulaC₁₀H₉N₃O
Molecular Weight187.20 g/mol
IUPAC Name1-(4-Aminophenyl)pyrazin-2(1H)-one
SMILESC1=CC(=CC=C1N)N2C=CC(=O)NC=N2

Synthesis and Reactivity

Synthetic Routes

Pyrazinones are typically synthesized via:

  • Condensation of α-amino acid amides with 1,2-diketones: A one-pot reaction under basic conditions, forming the pyrazinone ring through cyclization .

  • Hydrogenation of nitro precursors: For example, reduction of 4-(4-nitrophenyl)-3-morpholinone derivatives to yield aminophenyl-substituted morpholinones, a strategy adaptable to pyrazinones .

Example Protocol (Adapted from ):

  • React 2-aminopyrazine with 4-nitrobenzaldehyde in ethanol.

  • Catalyze with iodine (0.5 mol%) at room temperature.

  • Introduce tert-butyl isocyanide to trigger [4+1] cycloaddition.

  • Purify via column chromatography to isolate the product.

Reactivity

  • Nucleophilic aromatic substitution: The amino group on the phenyl ring facilitates electrophilic reactions.

  • Coordination chemistry: The pyrazinone core can act as a ligand for transition metals, enabling catalytic applications .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointEstimated 180–200°C (analogous compounds)
SolubilityModerate in polar aprotic solvents (DMF, DMSO)
LogP (Partition Coefficient)~1.8 (predicted)
Spectral Data- UV-Vis: λₘₐₓ ~360 nm (π→π* transitions)
- ¹H NMR: δ 6.5–8.5 ppm (aromatic protons)

Industrial and Material Science Applications

Agrochemicals

Pyrazinones serve as intermediates in fungicide synthesis (e.g., mepanipyrim).

Organic Electronics

The planar structure and electron-deficient core make pyrazinones candidates for organic semiconductors and light-emitting diodes (LEDs) .

ParameterDetailsSource
Hazard ClassificationXi (Irritant)
Storage Conditions2–8°C, inert atmosphere
PrecautionsAvoid inhalation; use PPE

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Optimize substituents for enhanced bioactivity.

  • Green Synthesis: Develop catalytic methods using iodine or transition metals .

  • Drug Delivery Systems: Explore nanoparticle encapsulation for targeted therapy.

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